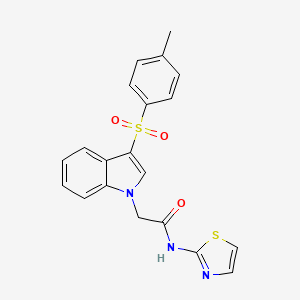

N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

説明

特性

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-14-6-8-15(9-7-14)28(25,26)18-12-23(17-5-3-2-4-16(17)18)13-19(24)22-20-21-10-11-27-20/h2-12H,13H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLOCGOVDFZONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

Tosylation: The indole ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.

Coupling Reaction: Finally, the thiazole and tosylated indole are coupled through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products:

Oxidation Products: Oxindole derivatives.

Reduction Products: Dihydrothiazole derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound is primarily recognized for its potential in drug development, particularly in targeting cancer cells. The indole structure is known for its biological activity, including anti-cancer properties.

Key Findings:

- Mechanism of Action : The compound interacts with various biological targets, modulating pathways critical for cancer cell proliferation and survival.

- Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its utility as a lead compound in cancer therapy.

Organic Synthesis

N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Key Findings:

- Reactivity : The presence of the tosyl group enhances nucleophilicity, making it suitable for further chemical modifications.

- Applications : It can be utilized in the synthesis of other biologically active compounds, expanding the library of potential therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-cancer agent | Inhibits growth of cancer cell lines |

| Organic Synthesis | Intermediate for complex molecule synthesis | Enhances nucleophilicity due to tosyl group |

| Biological Activity | Interaction with biological targets | Modulates critical cancer pathways |

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide was tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that this compound could serve as a scaffold for developing novel anti-cancer drugs.

Case Study 2: Synthesis of Derivatives

Researchers explored the synthesis of several derivatives based on N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide. These derivatives exhibited enhanced solubility and bioactivity compared to the parent compound, highlighting its versatility as a synthetic precursor.

作用機序

The mechanism of action of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and indole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound vs. Indole-Oxadiazole-Thiazole Hybrids ()

- Target : Combines indole, thiazole, and acetamide with a 3-tosyl group.

- Analog (2a–i) : Features a 1,3,4-oxadiazole ring between indole and thiazole, replacing the acetamide bridge. Substituents on the thiazole (e.g., 4-fluorophenyl, 4-bromophenyl) modulate electronic properties and bioactivity.

- Key Difference : The oxadiazole core in analogs may enhance π-π stacking interactions in enzyme binding, whereas the acetamide bridge in the target compound offers conformational flexibility .

Target vs. Piperazine-Linked Thiazole Derivatives ()

- Examples : Compounds 13–18 incorporate piperazine or substituted piperazine rings instead of the indole-tosyl group.

- Structural Impact : Piperazine introduces basicity and hydrogen-bonding capacity, contrasting with the planar, hydrophobic indole-tosyl system in the target compound .

Target vs. Coumarin-Thiazole Acetamides ()

- Examples : Compounds 6a–t feature coumarin (2-oxo-2H-chromene) fused to thiazole.

- Functional Role : Coumarin’s aromatic system enhances fluorescence and may target serine proteases.

Substituent Effects on Bioactivity

Key Insight : Electron-withdrawing groups (e.g., bromo in 9c) enhance anticancer activity in oxadiazole analogs, while electron-donating groups (e.g., methoxy in 13) improve anti-inflammatory effects .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Indole-Oxadiazole-Thiazoles | Piperazine-Thiazoles |

|---|---|---|---|

| Molecular Weight | ~443.5 g/mol (estimated) | 400–450 g/mol | 410–440 g/mol |

| Polarity | Moderate (tosyl enhances lipophilicity) | High (oxadiazole polarity) | Variable (piperazine increases solubility) |

| Binding Interactions | Tosyl may block active sites | Oxadiazole facilitates π-π stacking | Piperazine H-bonding |

Note: The target’s tosyl group could hinder metabolic degradation compared to unsubstituted indole analogs .

生物活性

N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Synthesis

N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide features a thiazole ring, an indole ring, and a tosyl group. Its molecular formula is , with a molecular weight of 411.5 g/mol . The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis.

- Indole Ring Formation : Conducted through Fischer indole synthesis.

- Tosylation : The indole is tosylated using tosyl chloride in the presence of a base.

- Coupling Reaction : The thiazole and tosylated indole are coupled through acylation with acetic anhydride or acetyl chloride .

Antimicrobial Properties

Research indicates that N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide may exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound is being explored for its anticancer properties, particularly due to the presence of the indole moiety, which is known for its role in several biologically active compounds. Studies have demonstrated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis . The specific mechanisms may involve modulation of signaling pathways related to cell survival and death.

The biological activity of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell growth or microbial survival.

- Receptor Interaction : The compound could interact with various receptors, altering their activity and impacting cellular responses.

The thiazole and indole rings can engage in π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to biological targets .

Case Studies

A series of studies have evaluated the biological activities of related compounds:

- Antitumor Activity : A study on similar indole derivatives indicated that they possess significant inhibitory effects on tumor growth in vitro and in vivo models .

- Antimicrobial Screening : Compounds structurally related to N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide were screened against various pathogens, showing promising results against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the unique properties of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(thiazol-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide | Similar structure but with a methyl group | Moderate antimicrobial activity |

| N-(thiazol-2-yl)-2-(3-bromo-1H-indol-1-yl)acetamide | Similar structure but with a bromo group | Enhanced anticancer properties |

| N-(thiazol-2-yl)-2-(3-nitro-1H-indol-1-yl)acetamide | Similar structure but with a nitro group | Potential anti-inflammatory effects |

Q & A

Q. What strategies optimize derivative design for target selectivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, thiazole donor) using Schrödinger’s Phase. Prioritize derivatives with <0.5 Å RMSD to the parent compound .

- Scaffold Hopping : Replace indole with benzimidazole to maintain π-stacking while reducing off-target effects (e.g., COX-2 inhibition) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。